SPR39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

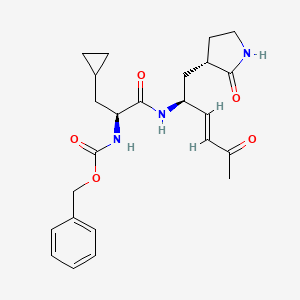

C24H31N3O5 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate |

InChI |

InChI=1S/C24H31N3O5/c1-16(28)7-10-20(14-19-11-12-25-22(19)29)26-23(30)21(13-17-8-9-17)27-24(31)32-15-18-5-3-2-4-6-18/h2-7,10,17,19-21H,8-9,11-15H2,1H3,(H,25,29)(H,26,30)(H,27,31)/b10-7+/t19-,20+,21-/m0/s1 |

InChI Key |

RMKKWIQMBAQCJI-DGNNDOOHSA-N |

Isomeric SMILES |

CC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2CC2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2CC2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Covalent Inhibitors on SARS-CoV-2 Mpro

Disclaimer: No specific scientific literature is publicly available for a compound designated "SPR39." This guide provides a comprehensive overview of the mechanism of action for well-characterized covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a key therapeutic target for COVID-19. The principles and methodologies described are broadly applicable to the characterization of novel Mpro inhibitors.

Introduction to SARS-CoV-2 Mpro as a Drug Target

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[1] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to yield functional non-structural proteins necessary for viral replication.[1][2] The unique cleavage sequence recognized by Mpro is not present in human proteases, making it an attractive target for developing specific antiviral drugs with a potentially high therapeutic index. Covalent inhibitors, which form a stable bond with the target enzyme, have proven to be a particularly effective strategy for inhibiting Mpro activity.[1]

General Mechanism of Covalent Inhibition of Mpro

Covalent inhibitors of SARS-CoV-2 Mpro typically function by forming a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site.[1][3] This active site contains a catalytic dyad composed of Cys145 and Histidine41 (His41). The inhibition process generally involves two steps:

-

Non-covalent Binding: The inhibitor first binds non-covalently to the active site of Mpro, positioning its electrophilic "warhead" in proximity to the nucleophilic thiol group of Cys145.

-

Covalent Bond Formation: The thiol group of Cys145 attacks the electrophilic warhead of the inhibitor, leading to the formation of a stable covalent adduct. This effectively and often irreversibly inactivates the enzyme, preventing it from processing the viral polyproteins.[1]

The specificity and potency of these inhibitors are determined by the chemical nature of the warhead and the interactions of the inhibitor's scaffold with the various subsites (S1, S2, S4, etc.) of the Mpro active site.[1]

Mechanism of covalent inhibition of SARS-CoV-2 Mpro.

Quantitative Data for Representative Covalent Mpro Inhibitors

The following table summarizes key quantitative data for two well-characterized covalent inhibitors of SARS-CoV-2 Mpro: Nirmatrelvir (the active component of Paxlovid) and GC376.

| Inhibitor | Target | Assay Type | IC50 | Ki | EC50 | Reference |

| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | Enzymatic | 9 nM | - | 2.2 µM | [4] |

| GC376 | SARS-CoV-2 Mpro | Enzymatic | 0.03 - 0.16 µM | 40 nM | 2.19 - 3.37 µM | [5][6] |

| GC376 | Feline Coronavirus Mpro | Enzymatic | - | 2.1 nM | - | [5] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

Ki (Inhibition constant): An indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response (in this context, antiviral effect in a cell-based assay).

Detailed Experimental Protocols

The characterization of covalent Mpro inhibitors involves a series of biochemical and cell-based assays.

Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Activity

This is a common method for high-throughput screening of Mpro inhibitors.[7]

-

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[7]

-

Materials:

-

Recombinant, purified SARS-CoV-2 Mpro.

-

FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS).[7]

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).[7]

-

Test compounds and a positive control inhibitor (e.g., GC376).[7]

-

Black, flat-bottom 96- or 384-well plates.

-

Fluorescence plate reader.

-

-

Protocol:

-

Prepare working solutions of Mpro and the FRET substrate in assay buffer.

-

Dispense test compounds at various concentrations into the wells of the microplate.

-

Add the Mpro working solution to all wells (except for "no enzyme" controls) and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate working solution to all wells.

-

Measure the fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., ~340 nm and ~490 nm for EDANS).[7]

-

Calculate the rate of substrate cleavage and determine the IC50 values for the test compounds.

-

Mass Spectrometry for Covalent Modification

Mass spectrometry is used to confirm the covalent binding of an inhibitor to Mpro and to identify the site of modification.

-

Principle: The mass of the intact Mpro protein is measured before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

-

Materials:

-

Purified SARS-CoV-2 Mpro.

-

Covalent inhibitor.

-

Mass spectrometer (e.g., ESI-Q-TOF).

-

-

Protocol:

-

Incubate purified Mpro with a molar excess of the covalent inhibitor.

-

Remove unbound inhibitor using a desalting column.

-

Analyze the protein-inhibitor complex by mass spectrometry to determine the mass of the adduct.

-

To identify the specific residue modified, the complex can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis of the resulting peptides.

-

Cell-Based Antiviral Assay

These assays determine the efficacy of the inhibitor in a cellular context.

-

Principle: A common method is the cytopathic effect (CPE) reduction assay. SARS-CoV-2 infection typically causes cell death (CPE). An effective antiviral agent will protect the cells from virus-induced death.[8]

-

Materials:

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with serial dilutions of the test compound.

-

Infect the cells with a known titer of SARS-CoV-2.

-

Incubate for a period sufficient to observe CPE in untreated, infected control wells (typically 2-3 days).

-

Assess cell viability using a suitable method (e.g., crystal violet staining or a colorimetric assay like MTT).

-

Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

-

Experimental Workflow for Characterization of Covalent Mpro Inhibitors

The following diagram illustrates a typical workflow for the discovery and characterization of novel covalent inhibitors of SARS-CoV-2 Mpro.

Experimental workflow for Mpro inhibitor characterization.

Conclusion

The development of covalent inhibitors targeting the SARS-CoV-2 main protease has been a highly successful strategy in the fight against COVID-19. A thorough understanding of their mechanism of action, facilitated by a suite of robust biochemical and cellular assays, is crucial for the design and optimization of new and improved antiviral therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals working in this critical area.

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]

- 3. Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 6. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. protocols.io [protocols.io]

The Enigmatic Case of SPR39: A SARS-CoV-2 Protease Inhibitor Shrouded in Obscurity

Cambridge, MA – In the fast-paced world of antiviral research, the emergence of novel compounds targeting critical viral machinery is a constant source of scientific inquiry. One such compound, identified as SPR39, has been noted for its potent inhibition of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. However, a comprehensive investigation into the discovery and development history of this compound reveals a significant lack of publicly available scientific literature, precluding the creation of an in-depth technical guide as initially intended.

This compound is commercially available through chemical suppliers, where it is cataloged as a small molecule inhibitor of the SARS-CoV-2 Mpro. Data from these commercial sources indicate its potential as a research tool in the study of therapeutic interventions for COVID-19.

Biochemical Profile of this compound

What is known about this compound is derived from the limited information provided by its suppliers. The compound is a potent inhibitor of the SARS-CoV-2 main protease. The following table summarizes the available quantitative data.

| Target Enzyme | Inhibition Constant (K_i) |

| SARS-CoV-2 Main Protease (Mpro) | 0.252 µM |

| Human Cathepsin L (hCatL) | 3.38 µM |

| Human Cathepsin B (hCatB) | 7.88 µM |

This data suggests a degree of selectivity for the viral protease over related human proteases, a desirable characteristic for any potential antiviral therapeutic.

The Missing Narrative: Discovery and Development

Despite its commercial availability and intriguing biochemical profile, the scientific narrative of this compound's discovery and development remains elusive. A thorough search of peer-reviewed scientific journals, patent databases, and conference proceedings did not yield any publications detailing the initial screening, lead optimization, or preclinical evaluation of this specific compound.

This absence of primary literature means that crucial details for a comprehensive technical guide are unavailable, including:

-

The originating research institution or pharmaceutical company responsible for its discovery.

-

The synthetic route and characterization data for the compound.

-

Detailed experimental protocols for the assays used to determine its inhibitory activity and other biological properties.

-

In-depth preclinical data , such as cell-based antiviral efficacy, pharmacokinetic studies in animal models, and toxicology reports.

-

The signaling pathways or broader mechanism of action beyond direct enzyme inhibition.

Without this foundational information, it is not possible to construct the detailed experimental workflows, signaling pathway diagrams, or a comprehensive historical account of this compound's journey from a scientific concept to a research compound.

Visualizing the Unknown

The request for visualizations of signaling pathways and experimental workflows using Graphviz cannot be fulfilled due to the lack of underlying data. The creation of such diagrams requires a detailed understanding of the experimental processes and biological interactions, which are not documented in the public domain for this compound.

For illustrative purposes, a hypothetical experimental workflow for the initial characterization of a novel Mpro inhibitor is presented below. It is important to note that this is a generalized representation and does not reflect the specific, and unknown, history of this compound.

Caption: A generalized workflow for the discovery and preclinical development of a novel Mpro inhibitor.

Unraveling the Structure-Activity Relationship of Novel Compounds: A Methodological Overview

The principle of structure-activity relationship (SAR) is a cornerstone of modern drug discovery and development. It posits that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a molecule, researchers can observe the corresponding changes in its biological effects, thereby identifying the key structural features responsible for its desired therapeutic actions and undesired side effects. This iterative process of synthesis and biological testing allows for the optimization of lead compounds into potent and selective drug candidates.

While the user has requested a detailed technical guide on the structure-activity relationship of a compound designated as "SPR39," a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a molecule with this identifier. The following guide, therefore, provides a general framework and detailed methodologies that researchers and drug development professionals can apply to the SAR studies of any novel compound.

Core Principles of SAR Studies

The primary goal of SAR studies is to build a comprehensive understanding of how different parts of a molecule, known as pharmacophores, contribute to its interaction with a biological target, such as a receptor or an enzyme. This knowledge enables medicinal chemists to rationally design new analogs with improved properties, including:

-

Potency: The concentration of the drug required to produce a specific effect.

-

Selectivity: The drug's ability to interact with its intended target over other biological molecules, which helps to minimize off-target effects and toxicity.

-

Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug, which influences its bioavailability and dosing regimen.

A General Workflow for SAR Studies

A typical SAR study follows a cyclical process of design, synthesis, and testing. This iterative approach allows for the continuous refinement of molecular structures based on accumulating biological data.

Caption: A generalized workflow for iterative structure-activity relationship (SAR) studies.

Quantitative Data Presentation in SAR Studies

To facilitate the comparison of different analogs and the elucidation of clear SAR trends, all quantitative data should be organized into structured tables. These tables typically include the chemical structure of each analog, the specific modifications made, and the corresponding biological activity data.

Table 1: Example SAR Data for a Hypothetical Kinase Inhibitor Series

| Compound ID | R1 Group | R2 Group | IC50 (nM) |

| SPR-01 | H | Phenyl | 50 |

| SPR-02 | F | Phenyl | 25 |

| SPR-03 | Cl | Phenyl | 15 |

| SPR-04 | H | 4-Fluorophenyl | 75 |

| SPR-05 | H | 2-Pyridyl | 120 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Detailed Experimental Protocols

The reproducibility and reliability of SAR studies depend on the use of well-defined and validated experimental protocols. The following are examples of key experimental methodologies commonly employed in drug discovery.

In Vitro Binding Assays

Objective: To determine the affinity of a compound for its biological target.

Example Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization of the Target Protein: The purified target protein is covalently immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing the compound (analyte) at various concentrations is flowed over the sensor surface.

-

Measurement of Binding: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).

-

Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) binding assay.

Cellular Functional Assays

Objective: To assess the effect of a compound on a specific cellular signaling pathway or function.

Example Protocol: cAMP Assay for G-Protein Coupled Receptor (GPCR) Agonists

-

Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound.

-

Cell Lysis: After a specified incubation time, the cells are lysed to release intracellular components.

-

cAMP Measurement: The concentration of cyclic AMP (cAMP), a second messenger in many GPCR signaling pathways, is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of a drug that gives half-maximal response) is calculated to determine the compound's potency.

Caption: A simplified signaling pathway for a G-Protein Coupled Receptor (GPCR) that stimulates cAMP production.

By applying these rigorous methodologies, researchers can systematically explore the structure-activity relationships of novel compounds, paving the way for the development of new and improved therapeutics. Should specific information on "this compound" become available, a more targeted and detailed analysis can be provided.

No Public Data Available on the Broad-Spectrum Antiviral Activity of SPR39 Beyond SARS-CoV-2

Despite a comprehensive search of scientific literature and public databases, no information is currently available on the antiviral spectrum of the compound designated SPR39 against viruses other than SARS-CoV-2. As a result, the creation of an in-depth technical guide or whitepaper on its broader antiviral activities cannot be fulfilled at this time.

This compound has been identified as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2. Initial data indicates its inhibitory constants (Ki) against the SARS-CoV-2 Mpro, as well as against human cathepsin L and cathepsin B. However, the core requirement of the requested technical guide was to detail its antiviral spectrum beyond SARS-CoV-2. Extensive searches for research evaluating this compound against other viral pathogens, such as influenza, HIV, dengue, Zika, or Ebola viruses, yielded no specific results.

Without primary data on the broader antiviral efficacy of this compound, it is not possible to generate the requested content, which was to include:

-

Quantitative Data Presentation: No public data exists to be summarized in tables for comparison of antiviral activity against a spectrum of viruses.

-

Detailed Experimental Protocols: The absence of published studies on the broad-spectrum activity of this compound means there are no cited experimental methodologies to detail.

-

Signaling Pathway and Workflow Visualizations: Information on the mechanism of action of this compound against other viruses, and its impact on cellular signaling pathways, is not available, precluding the creation of the requested Graphviz diagrams.

It is possible that this compound is a very new compound, an internal research designation not yet published in peer-reviewed literature, or that its broader antiviral screening is still underway or has not been made public.

Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound are encouraged to monitor scientific publications and patent literature for any future disclosures of its antiviral activity against a wider range of viral pathogens. Until such data becomes publicly available, a comprehensive technical guide on its antiviral spectrum beyond SARS-CoV-2 cannot be responsibly created.

In-Depth Technical Guide: In Vitro Inhibitory Profile of SPR39

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPR39 is a potent, peptide-based covalent inhibitor demonstrating significant in vitro activity against the main protease (Mpro) of SARS-CoV-2, as well as human cathepsins L, B, and S. This technical guide provides a comprehensive overview of the in vitro inhibitory concentrations of this compound, detailing the experimental methodologies employed for their determination. The information presented herein is intended to support further research and development efforts in the fields of antiviral and protease inhibitor drug discovery.

Core Inhibitory Activity of this compound

This compound has been identified as a Michael acceptor that engages in a covalent and irreversible binding mode with its target proteases. Its inhibitory potential has been quantified against several key enzymes, revealing a broad spectrum of activity.

Table 1: In Vitro Inhibitory Concentrations (Ki) of this compound

| Target Enzyme | Inhibitory Concentration (Ki) [µM] |

| SARS-CoV-2 Mpro | 0.252 |

| Human Cathepsin L (hCatL) | 3.38 |

| Human Cathepsin B (hCatB) | 7.88 |

| Human Cathepsin S (hCatS) | 0.05 |

Data compiled from multiple sources, including a 2023 study on peptide-based analogues[1][2].

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound involves the formation of a covalent bond with the catalytic cysteine residue within the active site of the target protease. This irreversible inhibition effectively blocks the enzyme's ability to process its natural substrates, thereby disrupting critical biological pathways.

In the context of SARS-CoV-2, the inhibition of Mpro is crucial for halting viral replication. Mpro is responsible for cleaving the viral polyproteins into functional units necessary for the assembly of new virions. By inhibiting Mpro, this compound directly interferes with this process.

Human cathepsins L and B are involved in various physiological and pathological processes, including viral entry. Some viruses, including coronaviruses, can utilize these host proteases to facilitate their entry into host cells. Inhibition of these cathepsins by this compound may therefore represent a secondary antiviral mechanism. Cathepsin S is involved in antigen presentation by the major histocompatibility complex (MHC) class II, and its inhibition can have immunomodulatory effects.

Figure 1: Simplified signaling pathway illustrating the inhibitory targets of this compound.

Experimental Protocols

The following sections detail the methodologies used to determine the in vitro inhibitory concentrations of this compound against its primary targets.

General Workflow for In Vitro Inhibition Assays

The determination of inhibitory constants (Ki) for this compound typically follows a standardized workflow involving enzymatic assays.

Figure 2: General experimental workflow for determining the inhibitory constant (Ki) of this compound.

Inhibition of SARS-CoV-2 Mpro

The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a fluorogenic substrate assay. While the specific referenced publication detailing the protocol for this compound was not retrieved, a representative methodology is described below based on common practices for this enzyme.

-

Enzyme: Recombinant SARS-CoV-2 Mpro.

-

Substrate: A fluorogenic peptide substrate, such as DABCYL-KTSAVLQ↓SGFRKME-EDANS.

-

Assay Buffer: Typically contains Tris-HCl, NaCl, and a reducing agent like DTT at a physiological pH.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, resulting from the cleavage of the substrate by Mpro, is monitored over time using a fluorescence plate reader.

-

Initial reaction velocities are calculated from the linear phase of the fluorescence curves.

-

The inhibitory constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.

-

Inhibition of Human Cathepsins L, B, and S

The inhibitory potency of this compound against human cathepsins L, B, and S was evaluated using specific fluorogenic substrates for each enzyme.

-

Enzymes: Recombinant human cathepsins L, B, and S.

-

Substrates:

-

hCatL: Carbobenzyloxy-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC).

-

hCatB: Carbobenzyloxy-Arg-Arg-7-amino-4-methylcoumarin (Z-RR-AMC).

-

hCatS: Carbobenzyloxy-Val-Val-Arg-7-amino-4-methylcoumarin (Cbz-VVR-AMC)[2].

-

-

Assay Buffer: Typically a sodium acetate or similar buffer at an acidic pH (e.g., pH 5.5) to mimic the lysosomal environment, containing a reducing agent like DTT.

-

Procedure:

-

Similar to the Mpro assay, the respective cathepsin enzyme is pre-incubated with a range of this compound concentrations.

-

The reaction is started by the addition of the corresponding fluorogenic substrate.

-

Fluorescence is measured over time to determine the rate of substrate cleavage.

-

Initial velocities are calculated and used to determine the Ki values. Dialysis and dilution assays have confirmed a covalent and irreversible binding mode of this compound against these cathepsins[1][2].

-

Conclusion

This compound demonstrates potent in vitro inhibitory activity against SARS-CoV-2 Mpro and human cathepsins L, B, and S. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. The dual-targeting potential of this compound against both viral and host proteases makes it an interesting candidate for further preclinical evaluation as a potential antiviral therapeutic.

References

In-depth Technical Guide: The Cytotoxicity Profile of Compound-X

Disclaimer: No public scientific literature or data could be found for a compound designated "SPR39." The following is a template designed to illustrate the structure and content of an in-depth technical guide on the cytotoxicity of a hypothetical compound, referred to herein as "Compound-X." This guide adheres to the user's specified formatting and content requirements and can be used as a framework for documenting the cytotoxicity profile of a compound of interest.

Introduction

Compound-X is a novel synthetic molecule under investigation for its potential therapeutic applications. A critical aspect of its preclinical evaluation is the comprehensive characterization of its cytotoxicity profile. This document provides a detailed overview of the in vitro cytotoxic effects of Compound-X across a panel of human cancer cell lines. The objective is to establish a foundational understanding of its potency, selectivity, and potential mechanisms of action, thereby informing its future development as a therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of Compound-X was assessed against a panel of human cancer cell lines representing various tumor types. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, was determined for each cell line after 72 hours of continuous exposure.

Table 1: In Vitro Cytotoxicity of Compound-X against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 5.8 ± 0.7 |

| A549 | Lung Carcinoma | 2.3 ± 0.4 |

| HCT116 | Colon Carcinoma | 0.9 ± 0.1 |

| HeLa | Cervical Adenocarcinoma | 7.1 ± 1.2 |

| Jurkat | T-cell Leukemia | 0.5 ± 0.08 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture

All human cancer cell lines were procured from the American Type Culture Collection (ATCC). Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Compound-X was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow:

Detailed Steps:

-

Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 5,000 cells per well. The plates were incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Compound-X was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells did not exceed 0.1%. Cells were treated with varying concentrations of Compound-X and incubated for 72 hours.

-

MTT Addition and Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization and Absorbance Reading: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Postulated Signaling Pathway of Compound-X Induced Apoptosis

Based on preliminary mechanistic studies, it is hypothesized that Compound-X induces apoptosis through the intrinsic mitochondrial pathway. The proposed signaling cascade is initiated by the inhibition of the anti-apoptotic protein Bcl-2.

This proposed mechanism suggests that Compound-X disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further investigation is required to validate this hypothesis.

Molecular Docking of SPR39 with SARS-CoV-2 Main Protease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to SPR39 and SARS-CoV-2 Mpro

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into antiviral therapies. A key therapeutic target is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro plays a crucial role in the viral replication cycle by cleaving viral polyproteins into functional non-structural proteins. Inhibition of Mpro activity can effectively block viral replication, making it a prime target for antiviral drug development.

This compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease. While detailed computational studies on this compound are not widely published, its inhibitory constants (Ki) have been determined, indicating a strong potential for binding and inhibition of Mpro.

Quantitative Data: Inhibitory Activity of this compound

The known inhibitory activity of this compound against SARS-CoV-2 Mpro and other human proteases is summarized in the table below. This data highlights the potency and potential selectivity of this compound.

| Target Protease | Inhibition Constant (Ki) |

| SARS-CoV-2 Mpro | 0.252 µM |

| Human Cathepsin L (hCatL) | 3.38 µM |

| Human Cathepsin B (hCatB) | 7.88 µM |

Experimental Protocol: A Standardized Molecular Docking Workflow

The following section outlines a detailed, standardized methodology for conducting a molecular docking study of this compound with the SARS-CoV-2 main protease. This protocol is based on established practices in the field of computational drug design.

Software and Tools

-

Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), or similar.

-

Visualization Software: PyMOL, Chimera, Discovery Studio.

-

Protein Preparation Tools: PDB2PQR, Schrödinger's Protein Preparation Wizard.

-

Ligand Preparation Tools: Avogadro, ChemDraw, Open Babel.

Preparation of the Receptor (SARS-CoV-2 Mpro)

-

Obtain Crystal Structure: Download the 3D crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB). A common choice is PDB ID: 6LU7, which is a high-resolution structure of Mpro in complex with an inhibitor.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms to the protein structure.

-

Assign appropriate protonation states to ionizable residues at a physiological pH (7.4).

-

Repair any missing side chains or loops using tools like MODELLER or the Prime module in Schrödinger.

-

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The heavy atoms of the protein backbone are typically restrained to maintain the overall fold.

Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: The 2D structure of this compound can be obtained from its SMILES (Simplified Molecular Input Line Entry System) notation: CC(=O)/C=C/--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1.

-

2D to 3D Conversion: Convert the 2D structure into a 3D conformation using a suitable chemical drawing tool or a program like Open Babel.

-

Ligand Optimization:

-

Generate multiple low-energy conformers of the ligand.

-

Assign appropriate partial charges to the atoms using a force field such as Gasteiger or AM1-BCC.

-

Perform an energy minimization of the ligand structure.

-

Molecular Docking Procedure

-

Grid Box Generation: Define a grid box that encompasses the active site of Mpro. The active site is typically centered around the catalytic dyad, Cys145 and His41. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

-

Docking Execution: Run the molecular docking simulation using the prepared protein and ligand files. The docking algorithm will explore various possible binding poses of the ligand within the receptor's active site and score them based on a scoring function that estimates the binding affinity.

-

Pose Analysis and Selection: Analyze the resulting docked poses. The pose with the lowest binding energy (most favorable) is typically considered the most likely binding mode. Visual inspection is crucial to ensure that the selected pose is sterically and chemically reasonable.

Post-Docking Analysis

-

Binding Energy Calculation: The docking software provides an estimated binding free energy (e.g., in kcal/mol). This value provides a quantitative measure of the binding affinity.

-

Interaction Analysis: Identify and analyze the key intermolecular interactions between this compound and the amino acid residues of Mpro. This includes:

-

Hydrogen bonds

-

Hydrophobic interactions

-

Pi-pi stacking interactions

-

Salt bridges

-

-

Visualization: Generate high-quality images of the ligand-protein complex to visualize the binding mode and key interactions.

Visualization of the Molecular Docking Workflow

The logical flow of a typical molecular docking study is illustrated in the diagram below.

Caption: A flowchart illustrating the key steps in a molecular docking study.

Conclusion

While a dedicated, published molecular docking study of this compound with SARS-CoV-2 Mpro is not currently available, the compound's potent inhibitory activity suggests a strong and specific interaction with the Mpro active site. The standardized protocol outlined in this guide provides a robust framework for researchers to computationally investigate this interaction. Such studies are crucial for understanding the mechanism of inhibition and for the rational design of even more potent and selective Mpro inhibitors in the ongoing effort to combat COVID-19. Further experimental validation, such as X-ray crystallography of the this compound-Mpro complex, would be invaluable in confirming the computationally predicted binding mode.

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of GPR39

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro characterization of the G protein-coupled receptor 39 (GPR39), a zinc-sensing receptor implicated in a variety of physiological processes. This document outlines the key signaling pathways of GPR39 and provides detailed protocols for essential in vitro assays to investigate its function and identify potential modulators.

Introduction to GPR39

G protein-coupled receptor 39 (GPR39) is a member of the ghrelin receptor family. While initially identified as an orphan receptor, it is now well-established that zinc ions (Zn²⁺) act as a natural agonist, activating the receptor and triggering downstream signaling cascades. GPR39 is expressed in various tissues and is involved in regulating cellular functions such as proliferation, survival, and ion transport. Its dysregulation has been linked to several pathological conditions, making it an attractive target for drug discovery.

GPR39 Signaling Pathways

GPR39 is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling pathways. This pleiotropic signaling capacity allows GPR39 to elicit diverse cellular responses. The primary signaling arms of GPR39 are:

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway by GPR39 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gαs Pathway: GPR39 can also couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, a ubiquitous second messenger, activates protein kinase A (PKA).

-

Gα12/13 Pathway: Activation of the Gα12/13 pathway initiates signaling through Rho GTPases, which can influence the serum response element (SRE) and regulate gene transcription related to cell growth and proliferation.

The interplay between these pathways contributes to the diverse physiological roles of GPR39.

Data Presentation: In Vitro Activity of GPR39 Modulators

The following tables summarize the in vitro pharmacological data for known GPR39 agonists. These values are compiled from various studies and are presented to facilitate the comparison of compound potencies across different assays.

Table 1: Potency (EC₅₀) of GPR39 Agonists in Different In Vitro Assays

| Compound | β-Arrestin Recruitment (EC₅₀, nM) | Calcium Mobilization (EC₅₀, nM) | cAMP Accumulation (EC₅₀, nM) | SRE Reporter Gene (EC₅₀, nM) |

| Zinc (Zn²⁺) | >10,000 | 22,000 ± 4,000[1] | 7,300 ± 2,000[1] | 52,000 ± 14,000[1] |

| TC-G 1008 | ~1 | <1 | Data not available | Data not available |

| LY2784544 | ~10-100 | ~1-10 | ~100-1000 | Data not available |

| GSK2636771 | ~10-100 | ~1-10 | ~100-1000 | Data not available |

Note: EC₅₀ values can vary depending on the cell line, assay conditions, and the presence of allosteric modulators like zinc.

Experimental Protocols

This section provides detailed protocols for key in vitro assays to characterize GPR39 activity.

Experimental Workflow Overview

Calcium Mobilization Assay (Fluo-4)

This assay measures the increase in intracellular calcium following the activation of the Gαq pathway.

Materials:

-

HEK293 cells stably expressing GPR39

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Fluo-4 AM (acetoxymethyl) ester

-

Pluronic F-127

-

Probenecid

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating:

-

Seed GPR39-expressing HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of growth medium.[2]

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a 2X Fluo-4 AM loading solution in HBSS/HEPES buffer containing 5 mM probenecid and 0.04% Pluronic F-127.

-

Remove the growth medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[2][3]

-

-

Compound Preparation:

-

Prepare serial dilutions of test compounds and control agonists (e.g., Zinc Chloride) in HBSS/HEPES buffer.

-

-

Measurement:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to automatically inject the compound solutions into the cell plate and continue recording the fluorescence signal for at least 120 seconds.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Plot the ΔRFU against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

β-Arrestin Recruitment Assay (e.g., PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated GPR39, a key step in receptor desensitization and signaling.

Materials:

-

PathHunter® GPR39 β-Arrestin cell line (or equivalent)

-

Cell plating reagent (as recommended by the manufacturer)

-

Detection reagents (as recommended by the manufacturer)

-

White, solid-bottom 96-well or 384-well plates

-

Luminometer

Protocol:

-

Cell Plating:

-

Compound Addition:

-

Prepare serial dilutions of test compounds in the assay buffer.

-

Add the compound solutions to the cell plate (e.g., 5 µL to each well).

-

-

Incubation:

-

Incubate the plate for 90 minutes at 37°C.[5]

-

-

Detection:

-

Prepare the detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well and incubate for 60 minutes at room temperature.[5]

-

-

Measurement:

-

Read the chemiluminescent signal using a plate-based luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

cAMP Accumulation Assay (e.g., HTRF®)

This assay measures changes in intracellular cAMP levels, indicative of Gαs or Gαi coupling.

Materials:

-

CHO-K1 or HEK293 cells stably expressing GPR39

-

HTRF® cAMP assay kit (or equivalent)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Forskolin (for Gαi-coupled assays)

-

Low-volume 384-well plates

-

HTRF®-compatible plate reader

Protocol:

-

Cell Preparation:

-

Compound Addition:

-

Prepare serial dilutions of test compounds.

-

Add the compound solutions to the cells.

-

For Gαi-coupled assays, add a fixed concentration of forskolin to stimulate basal cAMP production.

-

-

Incubation:

-

Incubate the plate for 30-60 minutes at room temperature.[6]

-

-

Detection:

-

Add the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubate for 60 minutes at room temperature.[6]

-

-

Measurement:

-

Read the time-resolved fluorescence at both emission wavelengths (e.g., 665 nm and 620 nm) using an HTRF®-compatible plate reader.

-

-

Data Analysis:

-

Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Convert the HTRF® ratio to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC₅₀ or IC₅₀.

-

SRE/CRE Luciferase Reporter Assay

This assay measures the transcriptional activity of Serum Response Element (SRE) or cAMP Response Element (CRE), which are downstream of the Gα12/13 and Gαs pathways, respectively.

Materials:

-

HEK293 cells

-

GPR39 expression vector

-

SRE-luciferase or CRE-luciferase reporter vector

-

Transfection reagent

-

Luciferase assay substrate (e.g., ONE-Glo™)

-

White, clear-bottom 96-well plates

-

Luminometer

Protocol:

-

Transfection:

-

Co-transfect HEK293 cells with the GPR39 expression vector and the SRE- or CRE-luciferase reporter vector using a suitable transfection reagent.

-

Plate the transfected cells into 96-well plates.

-

-

Serum Starvation:

-

After 24 hours, replace the growth medium with a serum-free medium and incubate for another 18-24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds in serum-free medium.

-

Add the compound solutions to the cells and incubate for 6-8 hours at 37°C.

-

-

Lysis and Measurement:

-

Remove the medium and lyse the cells.

-

Add the luciferase assay substrate to each well.

-

Measure the luminescence using a plate-based luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal (relative light units) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

References

Application Notes and Protocols for Cell-Based Antiviral Assay of SPR39

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), necessitates the rapid development of effective antiviral therapeutics. A key target for the inhibition of SARS-CoV-2 replication is the main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro plays a crucial role in the viral life cycle by cleaving polyproteins into functional non-structural proteins essential for viral replication and transcription. SPR39 is a potent inhibitor of SARS-CoV-2 Mpro. These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound in cell-based assays.

Principle of Mpro Inhibition

SARS-CoV-2 is a single-stranded RNA virus that, upon entering a host cell, translates its genomic RNA into two large polyproteins, pp1a and pp1ab. The viral main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps). Inhibition of Mpro by a compound like this compound blocks this crucial step, thereby preventing the formation of the viral replication-transcription complex and ultimately halting viral replication.

Beyond its role in viral replication, SARS-CoV-2 Mpro has been shown to interfere with the host's innate immune response. It can cleave host proteins involved in antiviral signaling pathways, such as the RIG-I and cGAS-STING pathways, thereby dampening the production of type I interferons and inflammatory cytokines. By inhibiting Mpro, this compound may not only directly block viral replication but also restore the host's antiviral immune response.

Data Presentation

The antiviral activity of this compound and other Mpro inhibitors can be quantified using several parameters obtained from cell-based assays. The following table summarizes representative data for a potent SARS-CoV-2 Mpro inhibitor.

| Compound | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (Representative) | Mpro Enzymatic Assay | - | 0.05 | - | - | - |

| This compound (Representative) | CPE Reduction Assay | Vero E6 | - | 0.3 | > 50 | > 167 |

| This compound (Representative) | Plaque Reduction Assay | Vero E6 | - | 0.25 | > 50 | > 200 |

| This compound (Representative) | Virus Yield Reduction Assay | Calu-3 | - | 0.2 | > 50 | > 250 |

| GC-376 (Reference) | Mpro Enzymatic Assay | - | 0.04 | - | - | - |

| GC-376 (Reference) | CPE Reduction Assay | Vero E6 | - | 0.49 | > 100 | > 204 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response (in this case, protection from viral-induced cell death or reduction in viral replication). CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of the cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.

Experimental Protocols

Herein, we provide detailed protocols for three common cell-based assays to evaluate the antiviral activity of this compound against SARS-CoV-2.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death or morphological changes (cytopathic effect).

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Plate reader capable of luminescence detection

Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in DMEM. The final DMSO concentration should be less than 0.5%.

-

Infection and Treatment: The next day, remove the culture medium. Add 50 µL of the diluted this compound to the wells. Subsequently, add 50 µL of SARS-CoV-2 diluted in DMEM to achieve a multiplicity of infection (MOI) of 0.05. Include cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Viability Assessment: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the cell-only control. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. The CC50 value is determined in parallel using the same protocol but without the addition of the virus.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles by counting the number of plaques (zones of cell death) formed in a cell monolayer.

Materials:

-

Vero E6 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

SARS-CoV-2

-

This compound

-

6-well cell culture plates

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the virus-compound mixture to the cell monolayers and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of a mixture of 2x DMEM and 1.2% agarose (or methylcellulose) containing the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

-

Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value from the dose-response curve.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the compound.

Materials:

-

Calu-3 cells (or other susceptible cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

SARS-CoV-2

-

This compound

-

24-well cell culture plates

-

Apparatus for RNA extraction and RT-qPCR or TCID50 assay

Protocol:

-

Cell Seeding and Infection: Seed Calu-3 cells in a 24-well plate and grow to confluence. Infect the cells with SARS-CoV-2 at an MOI of 0.1 for 1 hour.

-

Treatment: After infection, wash the cells to remove the inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

-

Virus Quantification: Quantify the amount of viral RNA in the supernatant using RT-qPCR or determine the infectious virus titer using a TCID50 assay on Vero E6 cells.

-

Data Analysis: Calculate the percentage of reduction in viral yield compared to the virus-only control. Determine the EC50 value from the dose-response curve.

Visualization of Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams are provided.

Caption: Experimental workflow for cell-based antiviral assays of this compound.

Caption: Signaling pathway of SARS-CoV-2 Mpro and its inhibition by this compound.

Application Notes and Protocols for the Preparation of SPR39 Solution using DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of a solution of SPR39, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), using Dimethyl Sulfoxide (DMSO) as a solvent.[1] These guidelines are intended for researchers, scientists, and professionals in the field of drug development. The protocols herein cover the necessary materials, equipment, and step-by-step procedures for the accurate and safe preparation of this compound stock solutions. Additionally, this document includes information on the storage and handling of both the powdered compound and the DMSO stock solution to ensure its stability and efficacy for experimental use.

Introduction to this compound

This compound is a small molecule inhibitor targeting the main protease (Mpro) of the SARS-CoV-2 virus. Mpro is a crucial enzyme in the viral replication cycle, making it a prime target for antiviral drug development. This compound has demonstrated significant inhibitory activity against SARS-CoV-2 Mpro, as well as against human cathepsin L (hCatL) and human cathepsin B (hCatB). Due to its therapeutic potential, the accurate preparation of this compound solutions is critical for reproducible and reliable experimental results in virological and biochemical assays.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C24H31N3O5 |

| Molecular Weight | 441.52 g/mol |

| SMILES | CC(=O)/C=C/--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1 |

Inhibitory Activity of this compound:

| Target | Ki Value (µM) |

| SARS-CoV-2 Mpro | 0.252 |

| Human Cathepsin L (hCatL) | 3.38 |

| Human Cathepsin B (hCatB) | 7.88 |

Role of DMSO as a Solvent

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent with a wide range of applications in scientific research.[2][3] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an ideal solvent for preparing stock solutions of small molecule inhibitors like this compound.[2][3] DMSO is miscible with water and many organic solvents, facilitating its use in various experimental settings.[2][3]

Properties of DMSO:

| Property | Value |

| Molecular Formula | (CH3)2SO |

| Molar Mass | 78.13 g/mol |

| Boiling Point | 189 °C (372 °F) |

| Freezing Point | 18.5 °C (65.3 °F) |

| Density | 1.1004 g/cm³ |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare a small initial batch to confirm solubility before proceeding with larger quantities.

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 441.52 g/mol x 1000 mg/g = 4.4152 mg

-

-

-

Weigh the this compound powder:

-

Using an analytical balance, carefully weigh out 4.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the solution for 1-2 minutes to facilitate the dissolution of the this compound powder.

-

Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, sonication can be used to aid dissolution.

-

-

Storage:

-

Store the 10 mM this compound stock solution at -80°C for long-term storage. Based on data for similar compounds, the solution is expected to be stable for at least one year when stored at this temperature.[1] For short-term use, an aliquot can be stored at -20°C.

-

Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

Mechanism of Action: Inhibition of SARS-CoV-2 Mpro

This compound functions by binding to the active site of the SARS-CoV-2 main protease (Mpro), thereby inhibiting its enzymatic activity. Mpro is essential for cleaving viral polyproteins into functional proteins required for viral replication. By blocking this process, this compound effectively halts the viral life cycle.

Caption: Simplified diagram of this compound inhibiting SARS-CoV-2 Mpro.

Safety Precautions and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any aerosols or vapors.

-

Disposal: Dispose of all waste materials, including empty vials and used pipette tips, in accordance with local, state, and federal regulations for chemical waste.

Stability and Storage Recommendations

To ensure the integrity and activity of this compound, proper storage is essential.

| Form | Storage Temperature | Shelf Life |

| This compound Powder | -20°C | 3 years |

| This compound in DMSO | -80°C | 1 year |

Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots.

Conclusion

This document provides a comprehensive guide for the preparation of this compound solutions using DMSO. Adherence to these protocols will ensure the accurate and safe preparation of this potent SARS-CoV-2 Mpro inhibitor for research and drug development applications. The provided information on storage and handling will help maintain the stability and efficacy of the compound over time.

References

Application Notes and Protocols for SPR39 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for determining the optimal concentration of SPR39 for in vitro cell culture experiments. This compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1] It also exhibits inhibitory activity against human cathepsins L and B.[1] Understanding the optimal concentration of this compound is crucial for accurately assessing its antiviral efficacy while minimizing off-target cytotoxic effects.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key inhibitory and cytotoxic concentrations of this compound. This data is essential for designing cell-based assays and interpreting experimental results.

| Parameter | Description | Concentration | Cell Line(s) |

| Ki (Mpro) | Inhibitory constant against purified SARS-CoV-2 main protease. | 0.252 µM | N/A (Biochemical Assay) |

| Ki (Cathepsin L) | Inhibitory constant against human Cathepsin L. | 3.38 µM | N/A (Biochemical Assay) |

| Ki (Cathepsin B) | Inhibitory constant against human Cathepsin B. | 7.88 µM | N/A (Biochemical Assay) |

| CC50 | 50% cytotoxic concentration, the concentration that reduces the viability of uninfected cells by 50%. | To be determined experimentally | e.g., Vero E6, Calu-3, A549-ACE2 |

| EC50 | 50% effective concentration, the concentration that inhibits viral replication by 50%. | To be determined experimentally | e.g., Vero E6, Calu-3, A549-ACE2 |

| SI | Selectivity Index (CC50 / EC50). A higher SI indicates a more favorable therapeutic window. | To be determined experimentally | N/A |

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) of this compound

This protocol outlines the steps to determine the cytotoxicity of this compound in a relevant cell line (e.g., Vero E6, Calu-3) using a standard MTT or Neutral Red assay.

Materials:

-

This compound compound

-

Vero E6 or Calu-3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Neutral Red solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium. A typical starting range would be from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (e.g., DMSO) as a negative control.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the CC50 value using non-linear regression analysis.

-

Protocol 2: Determination of 50% Effective Concentration (EC50) of this compound in a Virus Yield Reduction Assay

This protocol describes how to measure the antiviral activity of this compound against SARS-CoV-2 in a susceptible cell line.

Materials:

-

This compound compound

-

Vero E6 or Calu-3 cells

-

SARS-CoV-2 viral stock of known titer

-

Complete growth medium and infection medium (low serum concentration, e.g., 2% FBS)

-

96-well cell culture plates

-

Reagents for viral load quantification (e.g., plaque assay or qRT-PCR)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate as described in the CC50 protocol and incubate for 24 hours.

-

-

Infection and Treatment:

-

Prepare serial dilutions of this compound in infection medium at concentrations below the determined CC50.

-

Remove the growth medium from the cells.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to 0.1 PFU/cell for 1 hour at 37°C.[2]

-

After the 1-hour incubation, remove the virus inoculum and wash the cells gently with PBS.

-

Add 100 µL of the infection medium containing the different concentrations of this compound to the respective wells. Include an untreated virus control and a no-virus control.

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Viral Yield:

-

Collect the cell culture supernatants.

-

Determine the viral titer in the supernatants using a plaque assay or quantify the viral RNA using qRT-PCR.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each concentration relative to the untreated virus control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

Visualizations

SARS-CoV-2 Polyprotein Processing by Main Protease (Mpro)

The following diagram illustrates the critical role of the SARS-CoV-2 main protease (Mpro), the target of this compound, in cleaving the viral polyproteins (pp1a and pp1ab) to produce functional non-structural proteins (nsps) essential for viral replication.

Caption: SARS-CoV-2 Mpro cleavage of polyproteins and its inhibition by this compound.

Experimental Workflow for Determining Optimal this compound Concentration

This workflow diagram outlines the sequential steps for determining the optimal concentration of this compound for cell culture experiments, starting with cytotoxicity assessment followed by efficacy testing.

References

Application Notes and Protocols for High-Throughput Screening of SPR39 (GPR39) Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 39 (GPR39), also known as the zinc-sensing receptor, is a class A GPCR that has emerged as a promising therapeutic target for a range of conditions, including metabolic disorders, neurological diseases, and cancer.[1][2][3] Its activation by endogenous zinc ions and modulation by synthetic ligands trigger multiple downstream signaling cascades, making it an attractive candidate for small molecule drug discovery.[2][4] High-throughput screening (HTS) is a critical step in identifying novel agonists and antagonists of GPR39. This document provides detailed application notes and protocols for incorporating Surface Plasmon Resonance (SPR) and other HTS assays in the discovery of GPR39 modulators.

GPR39 signals through several G protein subtypes, primarily Gαq, Gαs, and Gα12/13, leading to diverse cellular responses.[2][5] This promiscuous coupling offers multiple avenues for assay development to screen for compounds that selectively activate or inhibit specific pathways.

GPR39 Signaling Pathways

Activation of GPR39 by agonists initiates a cascade of intracellular events through different G protein pathways. The diagram below illustrates the primary signaling cascades associated with GPR39.

Caption: GPR39 Signaling Pathways.

High-Throughput Screening (HTS) Assays for GPR39 Modulators

A variety of HTS assays can be employed to identify GPR39 agonists and antagonists. The choice of assay depends on the specific signaling pathway of interest and the desired throughput.

Primary Screening: Workflow for Identification of GPR39 Modulators

The following diagram outlines a typical workflow for a primary HTS campaign to identify novel GPR39 modulators.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. The pathophysiological functions and therapeutic potential of GPR39: Focus on agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

SPR39 as a Tool Compound for Mpro Inhibition Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is an essential enzyme for viral replication. It processes viral polyproteins into functional non-structural proteins, making it a prime target for the development of antiviral therapeutics. SPR39 is a potent inhibitor of SARS-CoV-2 Mpro and serves as a valuable tool compound for in vitro and cell-based studies aimed at understanding Mpro inhibition and developing novel antiviral agents. This document provides detailed application notes and protocols for utilizing this compound in Mpro inhibition studies.

Data Presentation

The inhibitory activity of this compound against SARS-CoV-2 Mpro and related proteases is summarized in the table below. This data is crucial for designing experiments and interpreting results.

| Target Enzyme | Inhibition Constant (Ki) |

| SARS-CoV-2 Mpro | 0.252 µM |

| Human Cathepsin L (hCatL) | 3.38 µM |

| Human Cathepsin B (hCatB) | 7.88 µM |

Signaling Pathway and Mechanism of Action

Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at specific sites, a process essential for the assembly of the viral replication and transcription complex. Inhibition of Mpro blocks this cleavage, thereby halting the viral life cycle. This compound, as an Mpro inhibitor, likely binds to the active site of the enzyme, preventing substrate access and subsequent cleavage.

Caption: SARS-CoV-2 Mpro processing of viral polyproteins and inhibition by this compound.

Experimental Protocols

In Vitro Mpro Inhibition Assay using a FRET-based Method

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP

-

DMSO

-

384-well black plates

-

Fluorescence plate reader

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination.

-

Further dilute the DMSO serial dilutions into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Procedure:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 18 µL of Mpro solution (final concentration, e.g., 50 nM in Assay Buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of FRET substrate solution (final concentration, e.g., 10 µM in Assay Buffer) to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) over time (e.g., every 60 seconds for 30 minutes).

-

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Application Notes and Protocols: Evaluating the Efficacy of SPR39

For Researchers, Scientists, and Drug Development Professionals

Introduction